molecular formula C9H18N2O2S B8109374 6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane

6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane

Cat. No.: B8109374
M. Wt: 218.32 g/mol
InChI Key: KNNSYCCUQTZEQT-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane is a bicyclic compound featuring a spirocyclic core with two nitrogen atoms at positions 2 and 6, and a methylsulfonyl (-SO₂CH₃) substituent at position 4. This structural motif is part of the "privileged structures" class, which are scaffolds known for their versatility in drug discovery due to their ability to interact with diverse biological targets .

Key applications include its role as a lead compound in antitubercular research, where derivatives such as 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane exhibit potent activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 0.0124–0.0441 µg/mL) .

Properties

IUPAC Name

6-methylsulfonyl-2,6-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-14(12,13)11-7-3-2-4-9(11)5-6-10-8-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNSYCCUQTZEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane typically involves the reaction of a diazaspirodecane precursor with a methylsulfonyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler diazaspirodecane structure.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Diazaspirodecane.

    Substitution: Functionalized spirocyclic compounds.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • Description : This compound serves as a versatile building block in the synthesis of more complex spirocyclic compounds. Its unique structure allows for the formation of derivatives with tailored properties.
  • Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions, enabling the creation of various functionalized derivatives. For example:
    • Oxidation : The methylsulfonyl group can be oxidized to form sulfone derivatives.
    • Reduction : The compound can be reduced to yield simpler diazaspirodecane structures.
    • Substitution : Nucleophilic substitution can occur at the sulfonyl group, leading to diverse functionalized products.

Biological Applications

Antimicrobial and Anticancer Properties

  • Research Findings : Studies have investigated the compound's potential as a bioactive molecule with antimicrobial and anticancer properties. For instance, it has been explored as a selective inhibitor of cyclin-dependent kinases (CDKs), which are implicated in various cancers.
  • Case Study : A study highlighted its high affinity for CDK8 and CDK19, demonstrating potent inhibition of WNT signaling pathways in human embryonic kidney cells and colorectal carcinoma cells (IC50 values of 7.2 nM and 23 nM, respectively) .

Medical Applications

Drug Development

  • Potential Drug Candidate : Due to its structural uniqueness, 6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane is being explored as a potential drug candidate. The compound's ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
  • Mechanism of Action : It may bind to enzymes or receptors, altering their activity and leading to various biological effects. Ongoing research aims to elucidate these pathways.

Industrial Applications

Advanced Materials Development

  • Description : The compound is also utilized in developing advanced materials with specific electronic or optical properties. Its unique spirocyclic structure can impart distinct characteristics to materials used in electronics.

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Aryl-substituted analogs (e.g., 6-phenyl derivatives) are synthesized in moderate yields (50–85%) via HCl-mediated cyclization of ethylenediamine and carboxylic acid derivatives . In contrast, tert-butyl-protected variants (e.g., CAS 960294-16-0) are produced with high purity (99%) for pharmaceutical applications .

Physicochemical Properties

Predicted physicochemical parameters for 6-methyl-2-oxa-6,9-diazaspiro[4.5]decane (a related oxygen-containing analog) provide insight into the behavior of spirocyclic systems:

Property Value (Predicted/Experimental) Source Compound
Molecular Weight 140.23 g/mol 2,6-diazaspiro[4.5]decane
Collision Cross Section (CCS) 136.4 Ų ([M+H]⁺) 6-methyl-2-oxa-6,9-diazaspiro[4.5]decane
Boiling Point 337.0°C (tert-butyl derivative) tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Biological Activity

6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. This article explores its biological activity, mechanisms of action, and applications in various fields of research.

Chemical Structure and Properties

The compound is characterized by a diazaspirodecane core linked to a methylsulfonyl group, which contributes to its distinctive chemical properties. The presence of the sulfonyl moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thereby preventing substrate interaction or altering enzyme conformation.
  • Receptor Interaction : It can modulate receptor activity on cell surfaces, influencing signal transduction pathways critical for cellular responses.
  • Chemical Reactivity : The methylsulfonyl group can participate in various chemical reactions, affecting the compound's interactions with other molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its use as an antimicrobial agent.
  • Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation, particularly in colorectal carcinoma models.
  • Neuroprotective Effects : Investigations into its effects on neuronal excitability suggest a role in modulating voltage-gated sodium channels, similar to established antiepileptic drugs.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the compound against multiple bacterial strains, revealing effective inhibition at concentrations as low as 0.0124 μg/mL against resistant strains of Mycobacterium tuberculosis (MTb) .
  • Anticancer Potential :
    • In vitro assays demonstrated that this compound significantly reduced viability in LS174T human colorectal carcinoma cells with an IC50 value of approximately 23 nM .
  • Neuropharmacological Effects :
    • The compound's interaction with voltage-gated sodium channels was investigated, showing similarities to known sodium channel blockers used in epilepsy treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructure TypeBiological Activity
6,10-Dioxaspiro[4.5]decane-7,9-dioneSpirocyclicAnticancer and antimicrobial properties
Spiro[fluorene-9,9’-xanthene]Organic ElectronicsUsed in materials science
Spiro-OMeTAD derivativesHole-transporting materialsSolar cell applications

Applications in Research

The compound's unique structure makes it a valuable scaffold for drug design and development. It is being explored for:

  • Medicinal Chemistry : As a lead compound for synthesizing new drugs targeting specific diseases.
  • Materials Science : Potential use in creating advanced materials with tailored electronic properties.
  • Biological Studies : Investigating interactions with biological systems to gain insights into enzyme inhibition and protein binding.

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